Galidesivir Hydrochloride
Galidesivir Hydrochloride
BCX4430 is a viral RNA-dependent RNA polymerase (RdRp) inhibitor; demonstrated broad-spectrum activity in multiple viruses and a favorable preliminary preclinical safety profile.IC50 value:Target: RdRp inhibitorBCX4430, a novel synthetic adenosine analogue, inhibits infection of distinct filoviruses in human cells. Interfering with the replication process is a well-established antiviral strategy that has been successfully exploited in developing such life-saving drugs as the nucleoside inhibitors of HIV and acyclovir for herpes simplex complex. BCX4430 may be suitable for administration by intravenous (IV), intramuscular (IM), and oral (PO) routes.
Brand Name:
Vulcanchem
CAS No.:
222631-44-9
VCID:
VC0003928
InChI:
InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1
SMILES:
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl
Molecular Formula:
C11H16ClN5O3
Molecular Weight:
301.73 g/mol
Galidesivir Hydrochloride
CAS No.: 222631-44-9
Inhibitors
VCID: VC0003928
Molecular Formula: C11H16ClN5O3
Molecular Weight: 301.73 g/mol
CAS No. | 222631-44-9 |
---|---|
Product Name | Galidesivir Hydrochloride |
Molecular Formula | C11H16ClN5O3 |
Molecular Weight | 301.73 g/mol |
IUPAC Name | (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Standard InChI | InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1 |
Standard InChIKey | PCCHVYNGFMEGIG-QPAIBFMUSA-N |
SMILES | C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl |
Description | BCX4430 is a viral RNA-dependent RNA polymerase (RdRp) inhibitor; demonstrated broad-spectrum activity in multiple viruses and a favorable preliminary preclinical safety profile.IC50 value:Target: RdRp inhibitorBCX4430, a novel synthetic adenosine analogue, inhibits infection of distinct filoviruses in human cells. Interfering with the replication process is a well-established antiviral strategy that has been successfully exploited in developing such life-saving drugs as the nucleoside inhibitors of HIV and acyclovir for herpes simplex complex. BCX4430 may be suitable for administration by intravenous (IV), intramuscular (IM), and oral (PO) routes. |
Synonyms | 2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol; BCX-4430; BCX4430; Galidesivir; ImmA cpd; immucillin A; immucillin-A |
Reference | 1: Elfiky AA. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [published online ahead of print, 2020 Mar 25]. Life Sci. 2020;253:117592. doi:10.1016/j.lfs.2020.117592 2: Eyer L, Nougairède A, Uhlířová M, et al. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice. J Virol. 2019;93(16):e00367-19. Published 2019 Jul 30. doi:10.1128/JVI.00367-19 3: Westover JB, Mathis A, Taylor R, et al. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters. Antiviral Res. 2018;156:38‐45. doi:10.1016/j.antiviral.2018.05.013 |
PubChem Compound | 69211190 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume